![molecular formula C12H13NO B1444641 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 1198604-53-3](/img/structure/B1444641.png)

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one

Vue d'ensemble

Description

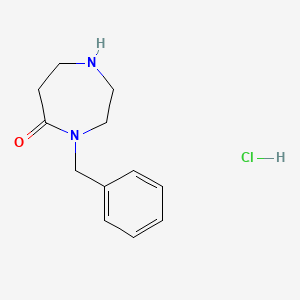

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes this compound, has been achieved through palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a 3-azabicyclo[3.1.0]hexan-2-one core . The InChI code for this compound is 1S/C12H13NO/c14-12-11-6-10(11)8-13(12)7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 .Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexanes, including this compound, are common structural components in natural products and bioactive compounds. The most commonly used strategy for the construction of this type of aza[3.1.0]bicycle derivative is the metal-mediated cyclopropanation domino reaction of chain enzymes .Applications De Recherche Scientifique

Agents Antitumoraux

La 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one et ses dérivés ont été étudiés comme agents antitumoraux potentiels . Ils ont montré une activité antiproliférative dans les lignées cellulaires humaines d'érythroleucémie (K562), de lymphocytes T (Jurkat) et de carcinome cervical (HeLa) ainsi que dans les lignées cellulaires de carcinome du côlon de souris (CT26) et d'épithélium rénal de singe vert africain (Vero) . Les composés les plus efficaces parmi ceux qui ont été criblés présentent une CI 50 comprise entre 4,2 et 24,1 μM pour toutes les lignées cellulaires testées .

Induction de l'Apoptose

Ces composés ont démontré un effet significatif sur la distribution des cellules HeLa et CT26 dans les différentes phases du cycle cellulaire, avec une accumulation de cellules en phase SubG1 et une induction de l'apoptose .

Disruption des Filaments d'Actine

En utilisant la microscopie confocale, on a constaté que les filaments d'actine disparaissaient et que l'actine granulaire était distribuée de manière diffuse dans le cytoplasme de jusqu'à 90 % des cellules HeLa et de jusqu'à 64 % des cellules CT26 après traitement avec les 3-azaspiro [bicyclo [3.1.0]hexane-2,5′-pyrimidines] testées .

Traitement du Prurit

Le système cyclique 3-azabicyclo [3.1.0]hexyle, un isostère bicyclique conformationnellement contraint du motif pipéridine, présente des activités biologiques diverses et un grand potentiel dans l'industrie pharmaceutique . L'une de ses applications est comme antagoniste puissant du récepteur μ des opioïdes pour le traitement du prurit .

Traitement de la Stéatose Hépatique Non Alcoolique (NAFLD)

Une autre application de ce composé est comme inhibiteur de la cétohexokinase (KHK) pour le traitement de la stéatose hépatique non alcoolique (NAFLD) .

Antagoniste des Récepteurs Muscariniques

Ce composé sert également d'antagoniste des récepteurs muscariniques .

Inhibiteur des Canaux Calciques de Type T

Il est également utilisé comme inhibiteur des canaux calciques de type T .

Synthèse de Composés Fluorés

La décoration de molécules organiques avec des groupes fluorés affecte souvent leurs propriétés physico-chimiques et biologiques telles que la stabilité métabolique et la lipophilie . Par conséquent, une synthèse pratique des 3-azabicyclo [3.1.0]hexanes substitués par CHF2 a été développée .

Safety and Hazards

The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin/eye irritation occurs .

Mécanisme D'action

Target of Action

It is known that 3-azabicyclo[310]hexanes are common structural components in natural products and bioactive compounds .

Mode of Action

It is known that compounds containing the 3-azabicyclo[310]hexane fragment often act on various biological targets .

Biochemical Pathways

It is known that compounds containing the 3-azabicyclo[310]hexane fragment can affect various biological pathways .

Pharmacokinetics

It is known that all the compounds showed strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .

Result of Action

It is known that compounds containing the 3-azabicyclo[310]hexane fragment often have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .

Action Environment

It is known that compounds containing the 3-azabicyclo[310]hexane fragment can be influenced by various environmental factors .

Analyse Biochimique

Biochemical Properties

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall metabolic flux. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or other signaling molecules, leading to changes in downstream gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the production and consumption of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and consumption of key metabolites, thereby influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy .

Propriétés

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12-11-6-10(11)8-13(12)7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWYHQBTOWUEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)N(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737941 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198604-53-3 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)

![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)

![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)

![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)